Product packaging for 2-(4-nitrobenzyl)-2H-tetrazole(Cat. No.:)

2-(4-nitrobenzyl)-2H-tetrazole

Cat. No.: B8427683
M. Wt: 205.17 g/mol
InChI Key: BHEMTARGRZWOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Nitrobenzyl)-2H-tetrazole is a substituted tetrazole derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug design. Tetrazoles are five-membered aromatic rings consisting of one carbon and four nitrogen atoms, known for their high nitrogen content and metabolic stability . The 2H-tetrazole isomer, being 1,2,3,4-tetrazole, is a stable heterocyclic scaffold that serves as a versatile building block for the synthesis of more complex molecules . A key application of tetrazole-containing compounds like this one is in anticancer agent development, where they have demonstrated promising in vitro activity against various human cancer cell lines, including liver, lung, and breast carcinomas . The tetrazole ring is a privileged structure in medicinal chemistry, featured in over 20 FDA-approved drugs, due to its role as a bioisostere—a substitute for functional groups like carboxylic acids . This bioisosterism can improve the physicochemical properties of drug candidates, such as enhancing lipophilicity for better membrane penetration and increasing resistance to metabolic degradation, thereby improving bioavailability . In research settings, 1- and 2-substituted tetrazoles are also investigated as effective surrogates for cis-amide bonds in peptidomimetics, helping to constrain peptide conformation . The 4-nitrobenzyl moiety attached to the tetrazole ring may further modulate the compound's electronic properties and serve as a handle for further chemical modifications. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory experiments. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N5O2 B8427683 2-(4-nitrobenzyl)-2H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]tetrazole

InChI

InChI=1S/C8H7N5O2/c14-13(15)8-3-1-7(2-4-8)5-12-10-6-9-11-12/h1-4,6H,5H2

InChI Key

BHEMTARGRZWOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2N=CN=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 2 4 Nitrobenzyl 2h Tetrazole

Targeted Synthesis of 2-(4-nitrobenzyl)-2H-tetrazole and Related Structural Analogs

The construction of the this compound scaffold can be achieved through two primary pathways: functionalization of a pre-existing tetrazole ring or de novo synthesis of the substituted heterocyclic system. Each approach offers distinct advantages and challenges in achieving the desired 2,5-disubstituted pattern.

N-alkylation of a 5-substituted-1H-tetrazole is a common method for synthesizing N-substituted tetrazoles. However, this reaction typically yields a mixture of N1 and N2 regioisomers. mdpi.com The selective synthesis of the N2 isomer, as required for this compound, is a key challenge. The ratio of the resulting isomers is influenced by the nature of the substituent on the tetrazole ring, the alkylating agent, the solvent, and the base used. mdpi.com

A direct route involves the nucleophilic substitution reaction of 2H-tetrazole with 4-nitrobenzyl bromide under basic conditions. vulcanchem.com The success of this strategy hinges on controlling the regioselectivity to favor alkylation at the N2 position. Research into the N-alkylation of various 5-substituted tetrazoles has shown that specific conditions can be optimized to favor one isomer over the other. tjnpr.orgnih.gov For instance, the alkylation of 5-phenyltetrazole with bis(4-methoxyphenyl)iodonium bromide has been shown to selectively produce the 2-substituted product. researchgate.net Similarly, studies on the coupling of N-tosylhydrazones with 5-substituted 1H-tetrazoles have demonstrated high regioselectivity, predominantly yielding 2,5-disubstituted-2H-tetrazoles. researchgate.net

Table 1: Examples of N-Alkylation Reactions for Tetrazole Synthesis

Tetrazole SubstrateAlkylating/Arylating AgentConditionsPrimary ProductReference
2H-Tetrazole4-Nitrobenzyl bromideBasic conditionsThis compound vulcanchem.com
5-(4-bromophenyl)-2H-tetrazoleN-acetamide derivativesK₂CO₃, CH₃CN2,5-disubstituted-tetrazole-acetamide derivatives tjnpr.org
5-substituted 1H-tetrazolesN-tosylhydrazonesThermic activation, base2,5-disubstituted-2H-tetrazoles (major) researchgate.net
5-phenyltetrazolebis(4-methoxyphenyl)iodonium bromideNot specified2-(4-methoxyphenyl)-5-phenyltetrazole researchgate.net
5-Aryl-1H-tetrazoles1-(3-chloropropyl)-5-aryl-2H-tetrazolesNot specified, 48hN-alkylated 2,5-disubstituted tetrazoles nih.gov

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most prominent and versatile method for constructing the 5-substituted 1H-tetrazole ring. acs.orgnih.gov To synthesize this compound via this route, a subsequent functionalization step is typically required. However, variations of this cycloaddition can lead directly to N-substituted tetrazoles.

One direct approach involves the reaction of 4-nitrobenzyl cyanide with sodium azide, where the tetrazole ring is formed first, followed by in-situ or subsequent alkylation. vulcanchem.com A more direct method for N-substitution involves the [3+2] cycloaddition of arenediazonium salts with sources of the diazomethane (B1218177) anion. For example, 2-aryl-2H-tetrazoles can be synthesized via a regioselective cycloaddition reaction between an aryl diazonium salt and trimethylsilyldiazomethane. wikipedia.orgnih.gov This method offers a direct entry to the 2-substituted tetrazole core, which could be adapted for the synthesis of the target molecule by using the appropriate diazonium salt precursor.

The mechanism of metal-catalyzed [3+2] cycloadditions often involves the initial coordination of either the azide or the nitrile to the metal center, which lowers the activation energy of the reaction. acs.orgnih.gov This strategy has been widely employed for the synthesis of 5-substituted 1H-tetrazoles from a variety of organic nitriles and sodium azide. organic-chemistry.org

Table 2: [3+2] Cycloaddition Strategies for Tetrazole Synthesis

Reactant 1Reactant 2Key Reagent/CatalystProduct TypeReference
4-Nitrobenzyl cyanideSodium azidenano Al₂O₃PCH-Cu(II)This compound vulcanchem.com
Aryl diazonium saltTrimethylsilyldiazomethaneNone specified2-Aryl-2H-tetrazoles wikipedia.orgnih.gov
Organic nitrilesSodium azideCobalt(II) complex5-substituted 1H-tetrazoles acs.orgnih.gov
NitrilesTrimethylsilyl (B98337) azideCopper catalyst5-substituted 1H-tetrazoles scilit.com

Multicomponent reactions (MCRs) provide a convergent and efficient pathway to complex molecular scaffolds, including tetrazoles, in a single synthetic operation. rsc.orgnih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, typically involving an aldehyde, an amine, an isocyanide, and an azide source (often hydrazoic acid or trimethylsilyl azide). vulcanchem.comacs.org

This methodology allows for the creation of diverse 1,5-disubstituted tetrazoles. To synthesize a compound like this compound using an MCR approach, the strategy would likely involve synthesizing a precursor that could then be further modified. For instance, an Ugi reaction could be designed to incorporate a functional group that allows for the subsequent introduction of the 4-nitrobenzyl group at the N2 position. While MCRs offer powerful tools for building molecular diversity, achieving the specific N2 substitution pattern of the target compound directly from a one-pot reaction remains a sophisticated synthetic challenge that often requires careful substrate design and reaction tuning. nih.gov

Catalysis in the Preparation of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. In tetrazole synthesis, both homogeneous and heterogeneous catalysts have been extensively developed to facilitate the key [3+2] cycloaddition step and subsequent functionalization reactions. rsc.orgbiolmolchem.com

Homogeneous catalysts, which operate in the same phase as the reactants, are highly effective for tetrazole synthesis. Various transition metal complexes have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and azides. acs.org

A notable example is a Cobalt(II) complex with a tetradentate ligand, which has been reported as the first cobalt-based homogeneous catalyst for this transformation, affording excellent yields under mild conditions. acs.orgnih.govnih.gov The proposed mechanism involves the formation of an intermediate cobalt(II) diazido complex, which then reacts with the nitrile. acs.org Copper-based catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂ and Cu₂O, are also widely used for the N-arylation of 5-substituted tetrazoles with arylboronic acids, providing a regioselective route to 2,5-disubstituted tetrazoles. organic-chemistry.orgasianpubs.org These systems offer mild reaction conditions and tolerate a wide range of functional groups. organic-chemistry.org While highly efficient, a drawback of homogeneous catalysts can be the difficulty in separating them from the reaction mixture. biolmolchem.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including easy separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.orgbiolmolchem.com These benefits are particularly valuable for creating more sustainable and cost-effective synthetic processes.

A variety of heterogeneous systems have been developed for tetrazole synthesis. A nano Al₂O₃PCH-Cu(II) catalyst has been used to produce this compound from 4-nitrobenzyl cyanide and sodium azide in water at room temperature with a 97% yield. vulcanchem.com Magnetic nanoparticles, such as Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄, have been employed as recyclable catalysts for the synthesis of 1H-tetrazole derivatives, allowing for easy separation using an external magnet. biolmolchem.com Other reported heterogeneous catalysts include nano-TiCl₄·SiO₂ ajol.info, silica-supported sodium hydrogen sulfate (B86663) organic-chemistry.org, and various iron oxide-based nanocatalysts rsc.orgresearchgate.net, all demonstrating high efficiency and reusability in the synthesis of 5-substituted 1H-tetrazoles.

Table 3: Comparison of Catalytic Systems in Tetrazole Synthesis

CatalystTypeReactionKey AdvantagesReference
Cobalt(II) complexHomogeneous[3+2] CycloadditionHigh activity, mild conditions acs.orgnih.gov
[Cu(OH)(TMEDA)]₂Cl₂HomogeneousN-arylation of tetrazolesHigh regioselectivity for N2-arylation organic-chemistry.org
nano Al₂O₃PCH-Cu(II)Heterogeneous[3+2] CycloadditionHigh yield (97%) in water at RT vulcanchem.com
Ni₀.₂₅Mn₀.₂₅Cu₀.₅Fe₂O₄Heterogeneous (Magnetic)[3+2] CycloadditionEasy separation, reusable biolmolchem.com
nano-TiCl₄·SiO₂Heterogeneous[3+2] CycloadditionReusable, simple workup ajol.info
Fe₃O₄-based nanocatalystsHeterogeneous (Magnetic)[3+2] CycloadditionExcellent yields, short reaction times, recyclable rsc.org

Regioselective Synthesis and Isomer Control of Tetrazole Derivatives

The alkylation of N-unsubstituted tetrazoles is a foundational reaction that typically yields a mixture of two regioisomers: N1- and N2-substituted products. clockss.orgmdpi.com The inherent electronic structure of the tetrazolate anion, where charge is delocalized across the nitrogen atoms, allows for electrophilic attack at either the N1 or N2 position. clockss.org Controlling the regioselectivity of this reaction is a critical challenge in tetrazole chemistry.

The synthesis of this compound requires precise control to favor substitution at the N2 position over the thermodynamically more stable N1 position. The outcome of the alkylation of a 5-substituted-1H-tetrazole is governed by a combination of factors, including the nature of the substituent at the C5 position, the electrophile, the solvent, the base used, and the reaction temperature. mdpi.com

Generally, alkylation of the tetrazolate anion leads to a mixture of 1- and 2-alkyltetrazole regioisomers. mdpi.com The ratio of these isomers is influenced by several factors:

Solvent: Polar aprotic solvents tend to favor the formation of the N2 isomer.

Counter-ion: The nature of the cation associated with the tetrazolate anion can influence the site of alkylation.

Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the N1 position, thereby promoting N2-alkylation.

Reaction Conditions: Specific catalysts and reaction conditions have been developed to enhance regioselectivity. For instance, reactions of 5-substituted NH-tetrazoles with alcohols in a superacid like trifluoromethanesulfonic acid (CF3SO3H) have been shown to produce 2-alkyl-2H-tetrazoles in high yields. researchgate.net Similarly, copper-catalyzed N2-arylation of 5-substituted tetrazoles with arylboronic acids provides a regioselective route to 2,5-disubstituted tetrazoles. organic-chemistry.orgtezu.ernet.in

In the specific case of synthesizing this compound, a common method involves the nucleophilic substitution reaction of 2H-tetrazole with 4-nitrobenzyl bromide under basic conditions. vulcanchem.com However, this often necessitates chromatographic separation to isolate the desired N2 isomer from the N1 byproduct. rsc.org Research has shown that alkylation of 5-phenyltetrazole can result in the exclusive formation of the 2-substituted isomer under certain conditions. core.ac.uk

Table 1: Factors Influencing Regioselectivity of Tetrazole Alkylation
FactorEffect on N2-SubstitutionExample/Reference
SolventPolar aprotic solvents (e.g., DMF, DMSO) generally favor N2-alkylation.Alkylation of 5-(alkylsulfanyl)-1H-tetrazole with 4-nitrobenzyl iodide in DMF. rsc.org
CatalystCopper catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, promote regioselective N2-arylation.Reaction of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org
Reaction MediumSuperacidic media (e.g., CF₃SO₃H) with alcohols can yield 2-alkyl-2H-tetrazoles with high selectivity.Alkylation of tetrazoles bearing phenyl or benzyl (B1604629) groups at C5. researchgate.net
C5-SubstituentElectron-donating or sterically demanding groups at the C5 position can favor N2-alkylation.Alkylation of 5-phenyltetrazole. core.ac.uk

Subsequent Chemical Transformations and Derivatization of the this compound Core

The this compound molecule possesses two primary sites for further chemical modification: the nitrobenzyl substituent and the C5 position of the tetrazole ring. This allows for the synthesis of a diverse array of derivatives.

The nitrobenzyl group is not merely a passive substituent; it is a versatile functional handle. The two most significant transformations are the reduction of the nitro group and the cleavage of the entire benzyl moiety.

Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to a primary amine. A standard method for this transformation is the use of tin(II) chloride (SnCl₂) in a solvent such as ethanol. heteroletters.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a key site for further functionalization, such as acylation or diazotization. The resulting 4-aminobenzyl derivative is a valuable building block for more complex structures.

Cleavage of the Benzyl Group (Deprotection): The 4-nitrobenzyl group can also function as a protecting group for the N2 position of the tetrazole ring. nih.govacs.org Its removal regenerates the N-unsubstituted tetrazole, which can be useful in multi-step syntheses where the tetrazole NH proton is required for subsequent reactions or as a key pharmacophoric feature. bohrium.comnih.gov The cleavage is typically achieved under specific reductive or catalytic conditions that break the N-C bond.

Table 2: Key Transformations of the Nitrobenzyl Substituent
TransformationReagents and ConditionsProductSignificance
Nitro Group ReductionSnCl₂, Ethanol/Water, Reflux2-(4-aminobenzyl)-2H-tetrazoleCreates a nucleophilic amino group for further derivatization. heteroletters.org
N-C Bond Cleavage (Deprotection)Catalytic Hydrogenation or other reductive methods2H-TetrazoleRemoves the protecting group to reveal the parent tetrazole NH group. nih.govacs.org

For this compound, where the C5 position is unsubstituted (i.e., bears a hydrogen atom), functionalization at this carbon is a key strategy for derivatization.

C5-Lithiation and Electrophilic Quench: The proton at the C5 position of N-substituted tetrazoles can be abstracted by a strong base, such as n-butyllithium (nBuLi), to form a highly reactive organolithium intermediate. mdpi.com This lithiated tetrazole can then react with a wide range of electrophiles to introduce various functional groups at the C5 position. This method provides a powerful and direct route to 2,5-disubstituted tetrazoles.

Table 3: C5-Functionalization of this compound via Lithiation
ElectrophileResulting C5-SubstituentExample Product Class
Alkyl Halides (R-X)Alkyl (R)5-Alkyl-2-(4-nitrobenzyl)-2H-tetrazoles
Aldehydes/Ketones (R₂C=O)Hydroxyalkyl (-CR₂OH)[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]methanols
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)This compound-5-carboxylic acid
Bromine (Br₂)Bromo (-Br)5-Bromo-2-(4-nitrobenzyl)-2H-tetrazole

Based on a comprehensive search of available scientific literature, the specific experimental spectroscopic and structural data required to fully characterize this compound according to the requested outline could not be located. While information exists for isomers such as 5-(4-nitrobenzyl)-1H-tetrazole, detailed ¹H NMR, ¹³C NMR, HRMS, FT-IR, and single-crystal X-ray diffraction data for the this compound isomer is not present in the accessible search results.

For context, crystallographic data for the related isomer, 5-(4-nitrobenzyl)-1H-tetrazole (C₈H₇N₅O₂), has been reported. nih.gov This compound crystallizes in a monoclinic system, and its molecular structure has been determined. nih.gov However, this information cannot be substituted for the specific compound of interest, as different isomers exhibit distinct spectroscopic and structural properties.

Therefore, it is not possible to provide the detailed, data-driven article as requested without access to the necessary primary research findings for this compound.

Comprehensive Spectroscopic and Structural Characterization of 2 4 Nitrobenzyl 2h Tetrazole

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

Detailed experimental data on the precise bond lengths, bond angles, and torsional angles for 2-(4-nitrobenzyl)-2H-tetrazole are not available in the surveyed literature. Such information is typically derived from single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

In the absence of direct data, the expected molecular geometry can be inferred from the known structures of similar compounds. The molecule would consist of a planar 2H-tetrazole ring connected to a 4-nitrobenzyl group. The nitro group is anticipated to be nearly coplanar with the benzene (B151609) ring to which it is attached. nih.gov Significant torsion is expected around the bond connecting the benzyllic carbon and the tetrazole nitrogen, as well as the bond between the phenyl ring and the benzyllic carbon. For the related isomer, 5-(4-nitrobenzyl)-1H-tetrazole, the dihedral angle between the benzene and tetrazole rings is 63.13 (8)°. nih.gov

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

A Hirshfeld surface analysis for this compound has not been specifically reported. This technique is utilized to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to represent different types of intermolecular contacts and their relative strengths.

For related nitro-containing aromatic compounds, Hirshfeld surface analyses have revealed the significant contributions of various intermolecular interactions. These commonly include O···H, H···H, and C···H contacts. nih.gov In many nitro-substituted molecules, interactions involving the nitro group's oxygen atoms play a crucial role in the supramolecular structure. nih.govmdpi.com Furthermore, π-π stacking interactions between aromatic rings are also a common feature in the crystal packing of such compounds. nih.gov A detailed Hirshfeld analysis of this compound would be necessary to definitively characterize its specific intermolecular interaction patterns.

Electronic Spectroscopy for Chromophoric and Conjugation Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound, including its maximum absorption wavelength (λmax), is not available in the reviewed literature. UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and providing information about its chromophores and the extent of conjugation.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its constituent chromophores: the 4-nitrophenyl group and the tetrazole ring. The 4-nitrophenyl group typically exhibits strong absorption in the UV region due to π → π* transitions within the benzene ring and n → π* transitions associated with the nitro group. For instance, 4-nitrobenzaldehyde (B150856) shows an absorption band around 270 nm. researchgate.net The tetrazole ring itself also contributes to the UV absorption. The conjugation between the phenyl ring and the nitro group, as well as the electronic influence of the tetrazole moiety, would affect the precise position and intensity of the absorption maxima.

Theoretical and Computational Chemistry Applied to 2 4 Nitrobenzyl 2h Tetrazole

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-(4-nitrobenzyl)-2H-tetrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict its stability. These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties derived from DFT help in understanding the molecule's reactivity. Generally, tetrazole derivatives are aromatic and their structural parameters are significantly influenced by the nature of their substituents. nih.gov DFT can be used to calculate thermodynamic parameters to evaluate the relative stability of different isomers, such as the 1H- and 2H-forms of tetrazoles, noting that the 2H-form is often more prevalent in the gas phase. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Energetics

Quantum chemical calculations are essential for mapping out potential reaction pathways and understanding the energetics involved. For a molecule like this compound, these calculations could elucidate the mechanisms of its formation, such as the intramolecular cycloaddition of an azide (B81097) to a nitrile, or its potential decomposition pathways. researchgate.net

By locating transition states and calculating activation energies, researchers can predict the feasibility and kinetics of a reaction. nih.gov For instance, the synthesis of tetrazoles from organonitriles and sodium azide can be studied to understand the role of catalysts and intermediates. acs.org Such computational explorations, while intensive, provide a detailed picture of the reaction mechanism at an atomic level, complementing experimental findings. nih.gov

Computational Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the atomic motions based on a force field.

These simulations can reveal how the molecule interacts with its surroundings and how its conformation changes over time. nih.gov Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. acs.org Such studies are crucial for understanding how the molecule might interact with biological targets. nih.gov

Monte Carlo (MC) simulations offer another approach to explore the conformational space of a molecule. scienceopen.com This method involves generating random changes to the molecule's geometry and accepting or rejecting these changes based on their energy, as calculated by a force field. pku.edu.cn For this compound, MC simulations could be used to identify low-energy conformations and understand the molecule's flexibility. This technique is particularly useful for sampling a wide range of possible structures to ensure that the global energy minimum is found. scienceopen.compku.edu.cn In some applications, MC methods are also used to predict bulk properties like theoretical density. nih.gov

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov For tetrazole derivatives, the distribution of these orbitals can indicate which parts of the molecule are likely to be involved in chemical reactions.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. dergipark.org.trnih.gov It helps in predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group.

Table 1: Hypothetical Frontier Orbital Data for Tetrazole Derivatives This table is illustrative and not based on specific data for this compound.

Parameter Value (eV) Description
E_HOMO -8.834 Energy of the Highest Occupied Molecular Orbital
E_LUMO -3.936 Energy of the Lowest Unoccupied Molecular Orbital

Validation and Correlation of Computational Predictions with Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical results against experimental data. For this compound, calculated spectroscopic data, such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts, would be compared with experimentally recorded spectra.

DFT calculations are commonly used to predict these spectra. semanticscholar.org Often, a scaling factor is applied to the calculated vibrational frequencies to achieve better agreement with experimental values. nih.gov A high correlation between the theoretical and experimental data provides confidence in the accuracy of the computational model and the predicted geometric and electronic properties of the molecule. nih.govsemanticscholar.org

Research Applications in Materials Science and Coordination Chemistry Utilizing 2 4 Nitrobenzyl 2h Tetrazole Motifs

Exploration in Advanced Materials Development

The 2-(4-nitrobenzyl)-2H-tetrazole scaffold is a key building block in the design and synthesis of novel materials, particularly in the realm of energetic materials and corrosion inhibitors.

Design and Synthesis of Novel Materials with Tailored Properties

The synthesis of materials incorporating the this compound unit allows for the fine-tuning of properties for specific applications. The tetrazole ring itself is a source of high nitrogen content and positive heat of formation, which are desirable characteristics for energetic materials. mdpi.com The introduction of the 4-nitrobenzyl group further enhances the energetic properties and can influence the crystal packing and sensitivity of the resulting compounds.

Researchers have explored various synthetic routes to incorporate this motif into larger molecular structures. One common method involves the [2+3] cycloaddition reaction between an azide (B81097) and a nitrile. nih.govunimi.it This approach allows for the efficient construction of the tetrazole ring. For instance, 5-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole can be synthesized from 2-(4-nitrophenyl)acetonitrile, sodium azide, and ammonium chloride in DMF. nih.gov Subsequent alkylation can then lead to the desired 2-substituted isomer.

The ability to modify the substituents on both the tetrazole and the benzyl (B1604629) rings provides a high degree of control over the final properties of the material. This versatility is crucial for designing materials with specific densities, thermal stabilities, and sensitivities.

Investigation of Energetic Properties for High-Nitrogen Materials

High-nitrogen materials are a class of energetic compounds that release a large amount of energy upon decomposition, primarily forming environmentally benign nitrogen gas. Tetrazole-based compounds are particularly attractive for this purpose due to their high nitrogen content (up to 80% by weight in the parent tetrazole molecule) and significant positive heats of formation. at.uamdpi.com The combination of a tetrazole ring with nitro groups, as seen in this compound, is an effective strategy to improve the energetic performance of these materials. mdpi.comat.ua

The nitro group acts as an oxygen source, improving the oxygen balance of the energetic material, which is a critical factor for efficient combustion. mdpi.comnih.gov The presence of both the high-energy tetrazole ring and the nitro group contributes to high detonation velocities and pressures. at.ua For example, theoretical calculations for 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a related compound, show a high detonation velocity of 9260 m·s⁻¹ and a detonation pressure of 37.92 GPa. nih.gov

The introduction of methylene bridges between tetrazole and other heterocyclic rings, such as oxadiazoles, has been explored to create melt-castable energetic materials with good thermal stabilities and detonation performances. nih.gov The design of complex molecules with multiple energetic functional groups, including nitro and nitramino substituents on pyrazole-tetrazole hybrids, has been shown to enhance density and detonation properties through strong intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.org

Table 1: Calculated Energetic Properties of a Related High-Nitrogen Compound

Property Value
Heat of Formation (HOF) 228.07 kJ·mol⁻¹
Detonation Pressure (P) 37.92 GPa
Detonation Velocity (D) 9260 m·s⁻¹
Oxygen Balance (Ω) 0%

Data for 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole nih.gov

Mechanistic Studies of Corrosion Inhibition Efficacy

Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors for metals in acidic environments. The this compound structure possesses these key features, making it a candidate for corrosion inhibition applications. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. peacta.org

The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule and the nature of its interaction with the metal surface. peacta.org The nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group can act as active centers for adsorption on the metal surface. researchgate.net Quantum chemical calculations and molecular dynamics simulations are often employed to understand the adsorption mechanism and to correlate the molecular structure of the inhibitor with its efficiency. rsc.org

Studies on related tetrazole derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. peacta.org The efficiency of inhibition generally increases with the concentration of the inhibitor. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the surface. researchgate.net

Utility in Coordination Chemistry as Ligands

The tetrazole moiety is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal ions in various modes. mdpi.comscielo.br This versatility allows for the construction of a wide array of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs) with diverse structures and properties. rsc.orgunito.it

Complexation with Metal Ions and Formation of Metal Complexes

The nitrogen atoms of the tetrazole ring in this compound can act as donor sites for coordination with a variety of metal ions. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the counter-anion, and the presence of co-ligands. nih.gov The deprotonated form of the tetrazole ring can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. unimi.it

For example, 2-substituted tetrazoles have been shown to form coordination polymers with copper(II), where the tetrazole rings bridge neighboring metal atoms. nih.gov In these structures, the copper atoms can adopt distorted octahedral geometries, with the nitrogen atoms of the tetrazole rings occupying coordination sites. nih.gov The synthesis of such complexes often involves the reaction of the tetrazole-containing ligand with a metal salt in a suitable solvent. scielo.brnih.gov

The resulting metal complexes can exhibit interesting properties, such as catalytic activity or potential biological applications. scielo.brnih.govrsc.org The incorporation of the this compound ligand into metal complexes allows for the combination of the properties of the organic ligand with those of the metal center, leading to new functional materials.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and MOFs are extended structures formed by the self-assembly of metal ions or clusters with organic bridging ligands. universityofgalway.ieunl.eduresearchgate.net Tetrazole-based ligands are excellent candidates for the construction of these materials due to their ability to bridge multiple metal centers. rsc.orgunito.itrsc.org The use of bifunctional ligands containing both a tetrazole group and another coordinating group, such as a carboxylate, can lead to the formation of complex and robust frameworks. scielo.brrsc.org

The resulting coordination polymers and MOFs can exhibit a wide range of topologies and properties, including porosity, which is a key feature for applications in gas storage and separation. rsc.org The nitrogen-rich nature of tetrazole-based MOFs can also make them suitable for applications as energetic materials. rsc.org The structure and properties of the final material can be tuned by varying the metal ion, the organic ligand, and the reaction conditions. unimi.itscielo.br

For instance, tetrazole-based MOFs have been shown to be effective for selective CO2 adsorption, with the free nucleophilic nitrogen atoms on the pore surfaces playing a key role in the adsorption process. rsc.org The synthesis of these materials is often carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. scielo.br

Application of Tetrazole-Containing Metal Complexes in Catalysis Research

While specific catalytic applications of metal complexes derived directly from this compound are not extensively documented in publicly available research, the broader class of tetrazole-containing metal complexes has demonstrated significant potential in various catalytic transformations. The tetrazole moiety can act as a versatile ligand, coordinating to metal centers and influencing their reactivity and selectivity.

Transition metal coordination complexes featuring tetrazole-carboxylate connectors have been shown to be catalytically active. For instance, cobalt(II) and nickel(II) complexes with a bifunctional tetrazole-carboxylate ligand have been successfully employed in the oxidation of 2,6-di-tert-butylphenol. In these cases, the coordination environment of the metal centers, which includes the tetrazole nitrogen atoms, plays a crucial role in their catalytic activities. The presence of the tetrazole ring can modulate the electronic properties of the metal center, thereby enhancing its catalytic performance.

The general utility of tetrazole derivatives in catalysis is also evident in the synthesis of tetrazoles themselves, where various metal complexes, including those of cobalt, can catalyze the [3+2] cycloaddition of nitriles with azides. This highlights the role of metal-tetrazole interactions in facilitating key chemical transformations.

Table 1: Examples of Catalytic Applications of Tetrazole-Containing Metal Complexes

Catalyst TypeMetal CenterCatalytic ReactionReference
Coordination PolymerCo(II), Ni(II)Oxidation of 2,6-di-tert-butylphenolGeneral studies on tetrazole-carboxylate complexes
Metal-Organic FrameworkVariousOxidation, Reduction, CyanosilylationGeneral MOF catalysis literature
Cobalt ComplexCo(II)[3+2] Cycloaddition for Tetrazole SynthesisStudies on cycloaddition catalysis

Strategic Use as a Synthetic Building Block in Heterocyclic Chemistry

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems. The presence of both the tetrazole ring and the reactive nitrobenzyl group provides multiple sites for chemical modification and elaboration, enabling the construction of diverse molecular architectures.

Regiospecific Synthesis of Indole Derivatives

While direct, specific examples of the regiospecific synthesis of indole derivatives starting from this compound are not prevalent in the reviewed literature, the synthesis of indole-tetrazole hybrid molecules is a known strategy in medicinal chemistry. Generally, multicomponent reactions, such as the Ugi-tetrazole reaction, have been employed to create 2-tetrazolo substituted indoles. This approach involves a two-step process combining the Ugi reaction with an acidic ring closure to form the indole ring.

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a suitable carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com Although not directly demonstrated with this compound, it is conceivable that a derivative of this compound, bearing a carbonyl group, could participate in such a reaction. The 4-nitrobenzyl moiety could potentially be modified to introduce the necessary functionality for an intramolecular Fischer indole synthesis, leading to a regiospecific outcome.

The synthesis of indole-containing building blocks for the construction of other heterocyclic systems like pyrazoles and pyrroles has been described, highlighting the modular approach often taken in heterocyclic chemistry. nih.govresearchgate.net

Assembly of Diverse Multi-Heterocyclic Systems

The this compound molecule is a precursor for the assembly of various multi-heterocyclic systems, particularly those combining tetrazole and pyrazole rings. The synthesis of pyrazole-tetrazole hybrid compounds has been achieved through several synthetic routes. One common method involves the direct alkylation of a tetrazole ring with a pyrazole derivative. researchgate.net

For instance, new families of pyrazole-tetrazole hybrid molecules have been synthesized via equimolar condensation of N-alkylated pyrazoles with 1H-tetrazole derivatives or by direct alkylation of pyrazole-tetrazole precursors. These strategies allow for the creation of a library of compounds with potential biological activities. The substituents on both the pyrazole and tetrazole rings can be varied to fine-tune the properties of the final molecules. researchgate.net

The combination of tetrazole and triazole moieties has also been explored to create novel bis-heterocyclic systems. rsc.org Such approaches often involve the modification of a cyano group on one heterocycle to form the tetrazole ring via cycloaddition with an azide. This highlights a general strategy where a precursor containing one heterocyclic system is used to construct a second, fused or linked, heterocyclic ring.

Table 2: Examples of Multi-Heterocyclic Systems Synthesized from Tetrazole Precursors

Heterocyclic SystemSynthetic StrategyKey ReagentsReference
Pyrazole-Tetrazole HybridsDirect Alkylation / CondensationN-alkylated pyrazoles, 1H-tetrazoles researchgate.net
Indole-Tetrazole HybridsUgi-Tetrazole Reaction & CyclizationIsocyanides, Aldehydes, Amines, Azides nih.gov
Tetrazole-Triazole HybridsCycloaddition from Cyano PrecursorNitro-triazole cyano compound, Azide rsc.org

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include the tetrazole C5 proton (δ ~10.5 ppm, broad) and nitrobenzyl aromatic protons (δ 7.6–8.2 ppm). ¹³C NMR resolves the tetrazole ring carbons (δ 145–155 ppm) and nitrobenzyl carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 3100–3300 cm⁻¹ (N-H stretch of tetrazole) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass validation (e.g., [M+H]⁺ for C₈H₇N₅O₂: calculated 229.0603) .

How do steric and electronic factors influence the reaction pathways in the synthesis of this compound derivatives?

Advanced
Steric effects dominate in alkylation: Bulky substituents on the tetrazole ring or benzyl group favor 2-substitution by reducing 1-isomer formation. Electronic effects from the nitro group enhance electrophilicity at the benzyl carbon, accelerating nucleophilic attack by the tetrazole nitrogen. Density Functional Theory (DFT) calculations show that electron-deficient benzyl groups lower the activation energy for 2-substitution by ~5 kcal/mol compared to electron-rich analogs . Kinetic studies in acetonitrile reveal a 3:1 preference for 2-isomer formation under mild conditions (25°C, 12 h) .

What computational methods are suitable for predicting the bioactivity of this compound derivatives against viral proteases?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with protease active sites (e.g., SARS-CoV-2 Mpro). The nitro group’s electrostatic potential enhances binding to catalytic cysteine residues .
  • QSAR Modeling : 3D descriptors (e.g., molecular volume, logP) correlate with inhibitory activity. Derivatives with logP < 3.5 show higher membrane permeability in in silico ADMET predictions .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes. A 100-ns simulation of this compound bound to Mpro showed sustained hydrogen bonding with His41 (occupancy >80%) .

How can contradictions in reported biological activity data for this compound derivatives be resolved?

Q. Advanced

  • Assay Standardization : Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., enzyme concentration, buffer pH). Re-testing under standardized protocols (e.g., FRET-based protease assays) is critical .
  • Metabolite Interference : LC-MS/MS can identify degradation products (e.g., nitro reduction to amine) that may skew activity results .
  • Structural Confirmation : Single-crystal XRD of active derivatives verifies stereochemistry and rules out regioisomeric impurities .

What strategies optimize the solubility of this compound for in vitro studies?

Q. Basic

  • Co-solvent Systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., sulfonate or morpholine) at the benzyl position while maintaining the nitro group. For example, 2-(4-nitrobenzyl)-5-sulfo-2H-tetrazole shows 10-fold higher solubility in PBS (pH 7.4) .

What is the role of this compound in metal-catalyzed coupling reactions?

Advanced
The tetrazole ring acts as a directing group in C-H activation. For example, Pd-catalyzed arylation at the 5-position proceeds via a six-membered palladacycle intermediate, confirmed by XAS spectroscopy. The nitro group stabilizes the transition state through resonance effects, improving yields (up to 85% with Pd(OAc)₂/Ag₂CO₃) . Competing pathways (e.g., nitro reduction) are minimized under inert atmospheres .

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